6-bromo-3H-isobenzofuran-1-one
Overview
Description
6-Bromo-3H-isobenzofuran-1-one is an organic compound with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol . It is a derivative of isobenzofuranone, characterized by the presence of a bromine atom at the 6th position of the benzene ring fused to a lactone ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Isobenzofuran-1(3h)-one, a similar compound, is known to have several pharmacological properties such as anti-tumor, anti-hiv, anti-allergic, antifungal, antidiabetic, antispasmodic, anti-inflammatory, and anti-cancer .
Mode of Action
It is known that the bromination of cyclohexane-1-carboxamide results in the addition of bromine to the double bond .
Pharmacokinetics
The compound has a molecular weight of 213.03 , which may influence its bioavailability.
Result of Action
Similar compounds, such as (z)-3-benzylideneisobenzofuran-1(3h)-ones, have been found to be highly potent antioxidants and antiplatelet agents .
Action Environment
It is known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3H-isobenzofuran-1-one typically involves the bromination of isobenzofuranone derivatives. One common method includes the bromination of phthalide using bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 6-bromo-3H-isobenzofuran-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 6-amino-3H-isobenzofuran-1-one or 6-thio-3H-isobenzofuran-1-one.
Reduction: 6-bromo-3H-isobenzofuran-1-ol.
Oxidation: 6-bromo-3H-isobenzofuran-1-carboxylic acid.
Scientific Research Applications
6-Bromo-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3H-isobenzofuran-1-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-3H-isobenzofuran-1-one: Contains a fluorine atom at the 6th position.
6-Iodo-3H-isobenzofuran-1-one: Features an iodine atom at the 6th position.
Uniqueness
6-Bromo-3H-isobenzofuran-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound in various research applications .
Biological Activity
6-Bromo-3H-isobenzofuran-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with sigma receptors, antiplatelet properties, and antioxidant effects. The following sections provide detailed insights into various studies conducted on this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.03 g/mol. The presence of a bromine atom at the 6-position contributes to its chemical reactivity and biological properties. The compound's structure allows it to interact with various biological targets, particularly sigma receptors, which are implicated in several neurological processes.
Sigma Receptor Interaction
Research indicates that this compound exhibits significant binding affinity for sigma receptors, particularly sigma-2 receptors. These receptors are involved in various neurological functions and are considered potential targets for drug development in treating neurodegenerative diseases. Studies have shown that compounds with similar structures can selectively bind to these receptors, suggesting that this compound may also possess similar properties .
Antiplatelet Activity
A notable area of research concerning this compound is its antiplatelet activity. A study demonstrated that this compound inhibits platelet aggregation induced by arachidonic acid and other aggregating agents. The IC50 values for inhibition were reported as follows:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 70 | Inhibition of thromboxane A2 formation via COX-1 |
Aspirin | 100 | COX-1 inhibition |
This suggests that this compound may be a more potent antiplatelet agent compared to aspirin .
Antioxidant Properties
In addition to its antiplatelet effects, this compound has been evaluated for its antioxidant properties. Comparative studies have shown varying degrees of antioxidant activity among different derivatives:
Derivative | IC50 (µg/mL) | Comparison |
---|---|---|
Unsubstituted (28a) | 14.38 ± 0.09 | Less potent than ascorbic acid (4.57) |
Brominated (28g) | 1.59 ± 0.55 | Significantly more potent |
Bromo-substituted (28k) | 0.55 ± 0.15 | Highly effective |
These findings indicate that the introduction of bromine at specific positions enhances the antioxidant capacity of the compound .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, showing that it could reduce amyloid-beta levels and improve cognitive function.
- Cardiovascular Health : Research on cardiovascular models indicated that the compound could reduce thrombus formation and improve blood flow, supporting its use as an antiplatelet agent.
Properties
IUPAC Name |
6-bromo-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELKVKMBIAENSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294268 | |
Record name | 6-bromo-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19477-73-7 | |
Record name | 19477-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-3H-isobenzofuran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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